Activity Against Mucorales: Isavuconazole vs. Voriconazole and Posaconazole
Isavuconazole demonstrates clinically relevant in vitro activity against Mucorales isolates, with an MIC50/90 of 2/>8 mg/L, inhibiting 59.6% of all Mucorales isolates at ≤2 mg/L and 71.2% at ≤4 mg/L. In contrast, voriconazole shows no meaningful activity against Mucorales (MIC50/90 >8/>8 mg/L). Amphotericin B (MIC50/90 0.5/1 mg/L) displays the highest overall activity, followed by posaconazole (MIC50/90 0.5/8 mg/L). This difference in spectrum is critical, as isavuconazole is the only FDA-approved azole for the primary treatment of invasive mucormycosis [1].
| Evidence Dimension | In vitro antifungal activity against Mucorales isolates (MIC50/MIC90 in mg/L) |
|---|---|
| Target Compound Data | MIC50 = 2 mg/L; MIC90 >8 mg/L; 59.6% inhibited at ≤2 mg/L; 71.2% inhibited at ≤4 mg/L |
| Comparator Or Baseline | Voriconazole: MIC50/90 >8/>8 mg/L; Posaconazole: MIC50/90 = 0.5/8 mg/L; Amphotericin B: MIC50/90 = 0.5/1 mg/L |
| Quantified Difference | Isavuconazole inhibits 59.6% of Mucorales at ≤2 mg/L; voriconazole shows no inhibition at this threshold (MIC50 >8 mg/L) |
| Conditions | 52 Mucorales isolates (Rhizopus spp., Lichtheimia spp., Mucor spp.) collected 2017-2020 from USA, Europe, Asia-Pacific; CLSI broth microdilution method |
Why This Matters
This data supports the selection of isavuconazonium sulfate over voriconazole for treating or researching invasive mucormycosis, a rare but life-threatening infection.
- [1] Carvalhaes CG, Rhomberg PR, Huband MD, Pfaller MA, Castanheira M. Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific. J Fungi (Basel). 2023 Feb 11;9(2):241. View Source
